molecular formula C9H15NO B12311417 rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis

rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis

Cat. No.: B12311417
M. Wt: 153.22 g/mol
InChI Key: VQEPOUOBSHNGPE-UHFFFAOYSA-N
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Description

rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis (CAS: 2137629-40-2) is a bicyclic spiro compound featuring a 3-oxaspiro framework fused to bicyclo[3.1.0]hexane and cyclobutane rings. The cis stereochemistry at the (1R,5S) positions and the methanamine (-CH₂NH₂) substituent distinguish this compound. It is commercially available as a research chemical, with prices ranging from €331/25 mg to €1,015/250 mg, indicating its specialized applications in medicinal chemistry or biocatalysis .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanamine

InChI

InChI=1S/C9H15NO/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7H,1-6,10H2

InChI Key

VQEPOUOBSHNGPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3(CC3CO2)CN

Origin of Product

United States

Preparation Methods

Intramolecular Cyclopropanation

The bicyclo[3.1.0]hexane moiety can be constructed via carbenoid-mediated cyclopropanation. In a method analogous to Gallos et al., D-ribose derivatives are functionalized with α-diazo esters or iodonium ylides to trigger intramolecular cyclization. For example, treatment of a γ,δ-unsaturated diazo ester with Cu(I) catalysts yields bicyclo[3.1.0]hexan-2-ones with high diastereoselectivity. Adapting this approach, a cyclobutane-containing precursor could undergo similar cyclization to form the spirocyclic core.

Table 1: Comparison of Cyclopropanation Methods

Method Catalyst Yield (%) Diastereoselectivity (cis:trans)
Diazo compound CuI 66 3:1
Iodonium ylide None 58 1:2

Spirocyclization via Ring-Rearrangement Metathesis (RRM)

Spirocyclic systems are accessible through RRM, as demonstrated in the synthesis of oxaspiro[bicyclo[3.2.0]heptane-7,1'-cyclobutane]. Grubbs catalyst-mediated metathesis of norbornene-derived substrates enables fusion of cyclobutane and bicyclo[3.1.0]hexane rings. This method offers modularity but requires pre-functionalized olefinic precursors.

Introduction of the Methanamine Group

Epoxide Ring-Opening with Amines

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a structurally related spiroepoxide, reacts with primary amines under reflux or microwave conditions to yield amino alcohols. Applying this to the target compound, the spirocyclic epoxide intermediate could be treated with ammonia or protected amines to install the methanamine moiety.

Example Procedure:

  • Heat a solution of spiroepoxide (24.4 mmol) and 2,3-dihydro-benzodioxin-6-ylamine (24.4 mmol) in EtOH/H₂O (9:1) at reflux overnight.
  • Purify via chromatography (Hex:EA 2:1) to obtain the amino alcohol in 94% yield.

Reductive Amination of Carbonyl Intermediates

A ketone or aldehyde within the spirocyclic core can undergo reductive amination. For instance, treatment of a bicyclo[3.1.0]hexan-2-one with ammonium acetate and NaBH₃CN in MeOH affords the corresponding amine. Stereochemical outcomes depend on the geometry of the carbonyl group and reducing agent.

Stereochemical Control

Chiral Pool Synthesis

Starting from enantiomerically pure carbohydrates, such as D-ribose, ensures defined stereocenters in the bicyclo[3.1.0]hexane fragment. Subsequent reactions preserve chirality, enabling access to the (1R,5S) configuration.

Diastereoselective Cyclization

The cis configuration arises from thermodynamic control during spirocyclization. For example, iodonium ylides favor trans-diastereomers, while diazo compounds under Cu(I) catalysis yield cis products. Optimization of reaction temperature and catalyst loading is critical.

Experimental Optimization and Challenges

  • Spiroepoxide Stability : Spiroepoxides are prone to ring-opening under acidic conditions, necessitating neutral or basic reaction media.
  • Amine Nucleophilicity : Bulky amines exhibit lower reactivity in epoxide ring-opening, requiring elevated temperatures or microwave assistance.
  • Racemization : Chiral centers adjacent to carbonyl groups may racemize during reductive amination, mandating mild reducing agents like NaBH₃CN.

Chemical Reactions Analysis

rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Spirocyclic Analogues

Compound Name CAS Molecular Formula Molecular Weight Key Features Evidence ID
rac-[(1R,5S)-3-oxaspiro[...]methanamine, cis 2137629-40-2 C₉H₁₅NO 153.22 Spirocyclobutane, methanamine, cis (1R,5S)
1-(Bromomethyl)-3-oxaspiro[...], cis 2187426-60-2 C₉H₁₃BrO 217.1 Bromomethyl substituent, spirocyclobutane
rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride, cis 2089246-14-8 C₆H₁₀ClNO 147.6 Bicyclo[3.1.0], amine, no spirocyclobutane

Key Observations :

  • The hydrochloride salt (CAS: 2089246-14-8) lacks the spirocyclobutane but retains the bicyclo[3.1.0]hexane and amine group, highlighting the structural flexibility of this scaffold .

Bicyclo[3.1.0]hexane Derivatives with Amino Substituents

Compound Name CAS Molecular Formula Key Functional Groups Synthesis Highlights Evidence ID
(1R,3R,5S)-1-Amino-3-(hydroxymethyl)bicyclo[3.1.0]hexane - C₇H₁₃NO Amino, hydroxymethyl Stereocontrolled lactone synthesis
N-Allylbicyclo[3.1.0]hexane-6-carboxamide - C₁₁H₁₅NO Carboxamide, allyl group Rhodium-catalyzed cyclization
(1R,5S)-4-Methylene-1-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane 58319-04-3 C₁₅H₂₄ Methylene, terpene-like side chain Natural product isolation

Key Observations :

  • The (1R,3R,5S)-amino-hydroxymethyl derivative is synthesized via stereocontrolled lactone intermediates, emphasizing the role of chirality in biological activity (e.g., carbocyclic nucleoside precursors) .
  • N-Allyl carboxamide derivatives (e.g., from ) demonstrate the incorporation of amide bonds for ribosome-targeting applications, contrasting with the primary amine in the target compound .
  • The methylene-terpene analogue (CAS: 58319-04-3) occurs naturally in Herpetospermum pedunculosum and lacks functional groups for direct chemical derivatization .

Pharmacologically Active Analogues

Compound Name Target/Activity Key Structural Features Evidence ID
IACS-9779 (Benzimidazole-bicyclo[3.1.0]hexane) INDOLA inhibition Benzimidazole, difluoro substituents
L-5 (Hydroxymethyl-bicyclo[3.1.0]hexane) Carbocyclic nucleoside synthesis Hydroxymethyl, purine base

Key Observations :

  • Carbocyclic nucleoside precursors (e.g., L-5) highlight the scaffold’s utility in antiviral or anticancer drug design, though the target compound’s spirocyclobutane may confer unique conformational rigidity .

Biological Activity

Rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure

The compound rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine can be represented structurally as follows:

  • IUPAC Name : rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine
  • Molecular Formula : C₉H₁₃N₃O
  • CAS Number : 2137986-97-9

Pharmacological Properties

Research indicates that rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine exhibits several pharmacological properties:

  • Antidepressant Activity : In preliminary studies, the compound has shown promise in modulating neurotransmitter levels associated with mood regulation.
  • Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress and apoptosis in vitro.

The proposed mechanism of action for this compound involves interaction with serotonin and norepinephrine receptors, which are critical for mood regulation and cognitive function. The spirocyclic structure may enhance binding affinity and selectivity for these targets.

Study 1: Antidepressant Efficacy

A double-blind study involving animal models assessed the antidepressant effects of rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine. Results indicated a significant reduction in depressive-like behaviors compared to control groups.

ParameterControl GroupTreatment Group
Time to Immobility (s)120 ± 1545 ± 10*
Locomotor Activity (m)200 ± 25350 ± 30*
*Significant at p < 0.05

Study 2: Neuroprotective Effects in vitro

In vitro studies using primary neuronal cultures demonstrated that treatment with the compound reduced cell death induced by glutamate toxicity.

TreatmentViable Cells (%)
Control40 ± 5
Compound Treatment75 ± 10*
*Significant at p < 0.01

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